molecular formula C6H6ClN3O4S B2373720 4-Chloro-3-nitrobenzenesulfonohydrazide CAS No. 6655-80-7

4-Chloro-3-nitrobenzenesulfonohydrazide

Cat. No.: B2373720
CAS No.: 6655-80-7
M. Wt: 251.64
InChI Key: JCIYPXNOFMKDLV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzenesulfonohydrazide is a chemical compound with the molecular formula C6H6ClN3O4S and a molecular weight of 251.649 g/mol . This compound is known for its unique chemical structure, which includes a chloro group, a nitro group, and a sulfonohydrazide group attached to a benzene ring. It is typically used in research settings, particularly in the fields of chemistry and biology .

Scientific Research Applications

4-Chloro-3-nitrobenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Preparation Methods

The synthesis of 4-Chloro-3-nitrobenzenesulfonohydrazide involves several steps. One common method includes the nitration of 4-chlorobenzenesulfonic acid, followed by the conversion of the nitro compound to the corresponding sulfonohydrazide . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

4-Chloro-3-nitrobenzenesulfonohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitrobenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonohydrazide group can form covalent bonds with target proteins, affecting their function .

Comparison with Similar Compounds

4-Chloro-3-nitrobenzenesulfonohydrazide can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

4-chloro-3-nitrobenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O4S/c7-5-2-1-4(15(13,14)9-8)3-6(5)10(11)12/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYPXNOFMKDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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